Cas no 894887-65-1 (N-benzyl-2-3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide)

N-benzyl-2-3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide is a specialized organic compound featuring a naphthyridine core with a benzoyl substitution at the 3-position and an N-benzyl acetamide moiety. Its structure suggests potential utility in pharmaceutical or agrochemical research, particularly due to the presence of the 1,8-naphthyridine scaffold, which is known for its bioactivity. The 4-ethylbenzoyl and 7-methyl groups may enhance lipophilicity and metabolic stability, while the acetamide linkage offers flexibility for further derivatization. This compound could serve as a valuable intermediate in the synthesis of biologically active molecules or as a scaffold for drug discovery targeting enzymes or receptors. Its precise applications depend on further pharmacological evaluation.
N-benzyl-2-3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide structure
894887-65-1 structure
商品名:N-benzyl-2-3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide
CAS番号:894887-65-1
MF:C27H25N3O3
メガワット:439.505706548691
CID:5422922
PubChem ID:20929725

N-benzyl-2-3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-benzyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
    • AKOS001951369
    • 894887-65-1
    • F3411-1912
    • N-benzyl-2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
    • N-benzyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
    • 3-(4-Ethylbenzoyl)-7-methyl-4-oxo-N-(phenylmethyl)-1,8-naphthyridine-1(4H)-acetamide
    • N-benzyl-2-3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide
    • インチ: 1S/C27H25N3O3/c1-3-19-10-12-21(13-11-19)25(32)23-16-30(27-22(26(23)33)14-9-18(2)29-27)17-24(31)28-15-20-7-5-4-6-8-20/h4-14,16H,3,15,17H2,1-2H3,(H,28,31)
    • InChIKey: VEEWOPQIJFFXHY-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(NCC2=CC=CC=C2)=O)C2C(=CC=C(C)N=2)C(=O)C(C(=O)C2=CC=C(CC)C=C2)=C1

計算された属性

  • せいみつぶんしりょう: 439.18959167g/mol
  • どういたいしつりょう: 439.18959167g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 750
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 79.4Ų

じっけんとくせい

  • 密度みつど: 1.237±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 689.7±55.0 °C(Predicted)
  • 酸性度係数(pKa): 14.42±0.46(Predicted)

N-benzyl-2-3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-1912-20μmol
N-benzyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894887-65-1
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-1912-1mg
N-benzyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894887-65-1
1mg
$54.0 2023-09-10
Life Chemicals
F3411-1912-3mg
N-benzyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894887-65-1
3mg
$63.0 2023-09-10
Life Chemicals
F3411-1912-2mg
N-benzyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894887-65-1
2mg
$59.0 2023-09-10
Life Chemicals
F3411-1912-2μmol
N-benzyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894887-65-1
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-1912-20mg
N-benzyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894887-65-1
20mg
$99.0 2023-09-10
Life Chemicals
F3411-1912-15mg
N-benzyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894887-65-1
15mg
$89.0 2023-09-10
Life Chemicals
F3411-1912-4mg
N-benzyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894887-65-1
4mg
$66.0 2023-09-10
Life Chemicals
F3411-1912-10μmol
N-benzyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894887-65-1
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-1912-5μmol
N-benzyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894887-65-1
5μmol
$63.0 2023-09-10

N-benzyl-2-3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide 関連文献

N-benzyl-2-3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamideに関する追加情報

N-benzyl-2-3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide: A Comprehensive Overview

The compound with CAS No 894887-65-1, known as N-benzyl-2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1(2H)-yl)acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its complex structure and potential applications in drug development. The molecule's structure is characterized by a naphthyridine ring system, which is a fused bicyclic framework consisting of a benzene ring and a pyridine ring. This structural feature contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of naphthyridine derivatives in the development of novel therapeutic agents. For instance, researchers have explored the potential of this compound as a lead molecule in the design of kinase inhibitors, which are critical in targeting various oncogenic pathways. The presence of the benzoyl group and the methyl substituent within the molecule enhances its ability to interact with biological targets, making it a promising candidate for further investigation in pharmacological studies.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the naphthyridine core through cyclization reactions and subsequent functionalization to introduce the benzoyl and methyl groups. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process, reducing production time and costs while maintaining product quality.

In terms of applications, this compound has shown potential in several areas beyond drug development. For example, its structural versatility makes it a suitable candidate for use in advanced materials science applications, such as in the creation of novel polymers or as a building block for nanotechnology. Additionally, its photochemical properties have been studied for potential use in light-sensitive materials and optoelectronic devices.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. By employing density functional theory (DFT) calculations, researchers have been able to predict the electronic structure and reactivity of this molecule with unprecedented accuracy. These insights have facilitated the design of more efficient synthetic routes and have provided valuable information for optimizing its performance in various applications.

The compound's compatibility with biological systems has also been a focal point of recent research. Preclinical studies have demonstrated that it exhibits low toxicity profiles in cellular models, suggesting its potential as a safe therapeutic agent. Furthermore, its ability to penetrate cellular membranes efficiently makes it an attractive candidate for drug delivery systems targeting intracellular pathogens or cancer cells.

In conclusion, N-benzyl-2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1(2H)-yl)acetamide represents a significant advancement in organic synthesis and materials science. Its unique structure, coupled with its versatile functional groups, positions it as a key player in future innovations across multiple disciplines. As research continues to uncover new applications and optimize its properties, this compound is poised to make substantial contributions to both academic and industrial sectors.

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